molecular formula C10H13NO2 B8012721 2-(Dimethylamino)-5-methoxybenzaldehyde

2-(Dimethylamino)-5-methoxybenzaldehyde

Cat. No. B8012721
M. Wt: 179.22 g/mol
InChI Key: MEFHTROYVHQUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)-5-methoxybenzaldehyde is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Dimethylamino)-5-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)-5-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Complex Compounds

    Hydrazone compounds derived from 4-dimethylaminobenzohydrazide with 4-dimethylaminobenzaldehyde and other aldehydes have been synthesized, showcasing potential antibacterial and antifungal activities (He & Xue, 2021).

  • Luminescent Properties and Biological Activities

    Zinc complexes with bidentate azomethine Schiff base ligands derived from benzaldehydes, including 2-hydroxy-5-methoxybenzaldehydes, exhibit bright blue and green luminescence and have been screened for antibacterial and fungistatic activities (Burlov et al., 2018).

  • Molecular Self-Assembly

    o-Methoxybenzaldehydes, which are structurally related to 2-(Dimethylamino)-5-methoxybenzaldehyde, have been shown to self-assemble into molecular tapes and staircases, providing insights into molecular recognition and crystal packing (Moorthy, Natarajan, & Venugopalan, 2005).

  • Spectral Studies of Schiff Bases

    Schiff bases derived from reactions involving benzaldehydes, including 4-methoxybenzaldehyde, have been studied for their 1H NMR, IR, and UV/VIS spectroscopic properties, contributing to the understanding of molecular structure (Issa, Khedr, & Rizk, 2008).

properties

IUPAC Name

2-(dimethylamino)-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)10-5-4-9(13-3)6-8(10)7-12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFHTROYVHQUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-5-methoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.